molecular formula C16H28N2O3 B4739974 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B4739974
M. Wt: 296.40 g/mol
InChI Key: BPFLMAMKMDCJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as PPC or PPCA, is a chemical compound that has shown potential in scientific research applications. PPC is a cyclic amino acid derivative that has been studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have an effect on the cholinergic system, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve cognitive function in animal models. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have neuroprotective effects, reducing the damage caused by neurotoxins in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its potential for use in the treatment of a variety of diseases. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's and Parkinson's disease. However, one limitation of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to develop targeted therapies.

Future Directions

There are a number of future directions for research on 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of research could be the development of targeted therapies based on a better understanding of the mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. Another area of research could be the investigation of the potential use of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the safety and efficacy of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is a chemical compound that has shown potential in scientific research applications. It has been studied for its mechanism of action, its biochemical and physiological effects, and its potential use in the treatment of various diseases. While there is still much to be learned about 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, it is clear that it has the potential to be a valuable tool in the development of new therapies for a variety of conditions.

Scientific Research Applications

2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related conditions. 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[(1-propylpiperidin-4-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-2-9-18-10-7-12(8-11-18)17-15(19)13-5-3-4-6-14(13)16(20)21/h12-14H,2-11H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFLMAMKMDCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(1-Propylpiperidin-4-yl)carbamoyl]cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid

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